molecular formula C38H52N6O7 B032600 Deuterated Atazanivir-D3-2 CAS No. 1092540-51-6

Deuterated Atazanivir-D3-2

Numéro de catalogue B032600
Numéro CAS: 1092540-51-6
Poids moléculaire: 713.9 g/mol
Clé InChI: AXRYRYVKAWYZBR-HMLRVIJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deuterated Atazanavir-D3-2 represents a variation of Atazanavir, an HIV protease inhibitor, modified by the substitution of hydrogen atoms with deuterium. This modification aims to potentially improve the metabolic properties of the drug, offering new formulations of existing drugs by altering pharmacokinetics without changing the pharmacodynamic profile (Ahmed, 2009).

Synthesis Analysis

The synthesis of the biaryl unit of Atazanavir, a crucial step for its production, involves a three-step continuous flow process, including Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step (Dalla-Vechia et al., 2013). This process highlights the complex synthesis pathway that might be similar or need modification for Deuterated Atazanavir-D3-2.

Molecular Structure Analysis

Atazanavir's molecular structure has been extensively studied, providing insights into its interaction with HIV protease. A Density Functional Theory (DFT) investigation offers detailed information on its electronic properties, atomic charges, and molecular docking studies, which could be crucial for understanding the structural basis of Deuterated Atazanavir-D3-2's action (Shahab et al., 2020).

Chemical Reactions and Properties

Atazanavir's metabolic pathways have been elucidated, revealing that oxidation is the most common metabolic pathway, leading to the formation of several metabolites. This knowledge is critical for understanding how deuterium substitution may affect Atazanavir's metabolic stability and reaction pathways (Cheng et al., 2013).

Physical Properties Analysis

The crystal structure of Atazanavir provides valuable information on its physical properties, including its crystalline form, which is important for drug formulation and stability. Such studies are essential for developing deuterated versions of the drug, as they may influence solubility, stability, and formulation (Kaduk et al., 2020).

Chemical Properties Analysis

Investigations into Atazanavir's interaction with human enzymes, such as its effects on P-glycoprotein transport and CYP3A metabolism, provide insights into its chemical properties and how it might interact with the body's metabolic pathways. Understanding these interactions is crucial for deuterated compounds, as the substitution could alter these interactions and affect the drug's overall efficacy and safety profile (Perloff et al., 2005).

Applications De Recherche Scientifique

Pharmacodynamics and Efficacy of Atazanavir

Atazanavir, both in its boosted (with ritonavir) and unboosted forms, has been a significant component of ART regimens for adults and, in some countries, pediatric patients with HIV-1 infection. Studies have demonstrated that ART regimens containing ritonavir-boosted Atazanavir improve virological and immunological markers in adult patients with HIV-1 infection, showcasing similar efficacy to regimens containing lopinavir/ritonavir in both treatment-naive and treatment-experienced patients. The efficacy of Atazanavir, due to its once-daily dosing and low capsule burden, underscores its value in HIV management, potentially guiding the research applications of its deuterated counterparts (Croom, Dhillon, & Keam, 2009).

Pharmacokinetics and Drug Interactions

The pharmacokinetics of Atazanavir, particularly when boosted with ritonavir, suggests a favorable profile with once-daily administration. This aspect is crucial for adherence and effectiveness in HIV treatment. The interaction of Atazanavir with other drugs, including antiretroviral and non-antiretroviral agents, is a critical area of research. For instance, Atazanavir's effects on drug metabolism pathways such as CYP3A4 and its interactions with other medications used in the treatment of HIV or other comorbid conditions offer insights into managing potential drug-drug interactions. Understanding these interactions is vital for optimizing HIV treatment regimens and could inform the development and application of deuterated forms like Atazanavir-D3-2 (Bentué‐Ferrer et al., 2009).

Metabolic Profile and Long-term Safety

Atazanavir's metabolic profile, particularly its impact on lipid levels compared to other protease inhibitors, represents another critical area of research. Atazanavir, whether boosted or unboosted, has been associated with less marked metabolic effects, which is a considerable advantage in the long-term management of HIV-infected patients. This feature, along with its general tolerability, positions Atazanavir as a sustainable option in ART regimens, potentially influencing the research and development of deuterated versions aimed at further optimizing the drug's pharmacokinetic properties and reducing adverse effects (Harrison & Scott, 2005).

Safety And Hazards

Products like Deuterated Atazanivir-D3-2 are for research use only and are not intended for human use . Therefore, they should be handled with care and appropriate safety measures should be taken .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-HMLRVIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648857
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuterated Atazanivir-D3-2

CAS RN

1092540-51-6
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deuterated Atazanivir-D3-2
Reactant of Route 2
Reactant of Route 2
Deuterated Atazanivir-D3-2
Reactant of Route 3
Reactant of Route 3
Deuterated Atazanivir-D3-2
Reactant of Route 4
Deuterated Atazanivir-D3-2
Reactant of Route 5
Reactant of Route 5
Deuterated Atazanivir-D3-2
Reactant of Route 6
Reactant of Route 6
Deuterated Atazanivir-D3-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.